Simaomicin alpha

Description

Microbial Source Organisms

Actinomadura madurae ssp. simaoensis (Actinomadura sp. KA-6744)

Simaomicin alpha is produced by a specific subspecies of actinomycete, identified as Actinomadura madurae ssp. simaoensis. This microorganism, also referred to by the strain designation KA-6744, is the natural source from which the compound is isolated. The bacterium is a member of the genus Actinomadura, which is known for producing a wide array of bioactive secondary metabolites. The organism is cultivated under specific fermentation conditions to yield this compound.

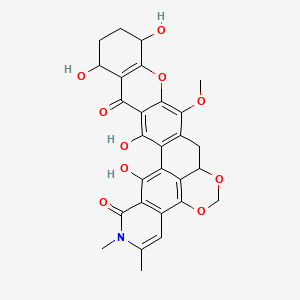

Structure

2D Structure

3D Structure

Properties

CAS No. |

100157-22-0 |

|---|---|

Molecular Formula |

C28H25NO10 |

Molecular Weight |

535.5 g/mol |

IUPAC Name |

3,7,10,28-tetrahydroxy-14-methoxy-24,25-dimethyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione |

InChI |

InChI=1S/C28H25NO10/c1-9-6-10-16(28(35)29(9)2)22(33)19-15-11(7-14-18(19)24(10)38-8-37-14)25(36-3)27-20(21(15)32)23(34)17-12(30)4-5-13(31)26(17)39-27/h6,12-14,30-33H,4-5,7-8H2,1-3H3 |

InChI Key |

DQPBSXMRMTWOAQ-HZSPNIEDSA-N |

SMILES |

CC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |

Canonical SMILES |

CC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Simaomicin alpha; LL D42067alpha; LL-D42067alpha; L D42067alpha; |

Origin of Product |

United States |

Historical Context of Discovery

Biosynthesis and Pathway Elucidation

Precursor Incorporation Studies

The fundamental building blocks for Simaomicin alpha have been identified through targeted feeding experiments using isotopically labeled precursors. These studies are crucial for understanding the primary metabolic origins of complex natural products.

Early biosynthetic studies on this compound confirmed its polyketide origin. By feeding 13C-labeled methionine (PubChem CID: 6137) and acetates (PubChem CID: 8797, 3474584) into the culture of the this compound-producing strain, Actinomadura madurae ssp. simaoensis, researchers were able to trace the incorporation of these precursors into the final compound. bidd.groupwikipedia.orgfishersci.cawikipedia.org Subsequent 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the enriched carbon signals definitively proved that this compound is derived from a polyketide chain. bidd.groupwikipedia.orgfishersci.cawikipedia.org Specifically, all the ring carbons of this compound were found to originate from acetate (B1210297) units. wikipedia.org

This research proposed a biosynthetic scheme where the hexacyclic skeleton of this compound is formed from a single polyketide chain, proceeding through a carbocyclic intermediate. wikipedia.org Similar isotope-labeled precursor feeding experiments have also been conducted for other polycyclic xanthones, such as lysolipins (e.g., Lysolipin I, PubChem CID: 5492139, 25147606, 45266608) and citreamicins (e.g., Citreamicin Delta, PubChem CID: 25147605), consistently indicating their derivation from a single polyacetate precursor. wikipedia.org

Table 1: 13C-Labeled Precursor Incorporation into this compound

| Precursor Used | Producing Strain | Method of Analysis | Key Finding | Citation |

| 13C-labeled Methionine, Acetates | Actinomadura madurae ssp. simaoensis | 13C NMR Spectroscopy | This compound derived from a polyketide chain; all ring carbons from acetate. | bidd.groupwikipedia.orgfishersci.cawikipedia.org |

Biosynthetic Gene Cluster (BGC) Analysis

The genetic machinery responsible for this compound biosynthesis is typically organized within a biosynthetic gene cluster (BGC). Analysis of these clusters provides insights into the enzymes and regulatory elements involved in the production of polycyclic xanthones.

Polycyclic xanthones, including this compound, are characteristic aromatic polyketides whose polycyclic skeleton is assembled by a Type II Polyketide Synthase (PKS). bidd.groupfishersci.fi A minimal Type II PKS system generally comprises three core components: a ketoacyl synthase alpha (KSα), a ketoacyl synthase beta (KSβ), and an acyl carrier protein (ACP). wikidata.org These enzymes are responsible for the iterative condensation of an acetyl-CoA (PubChem CID: 444493, 2626) starter unit with multiple malonyl-CoA (PubChem CID: 644066, 20) extender units, forming the nascent polyketide chain. For example, in the biosynthesis of related citreamicins, the minimal PKS accepts an acetyl-CoA starter and condenses 13 equivalents of acetyl units to form the backbone. wikidata.orgwikipedia.org Phylogenetic analysis of Type II PKS genes, such as the putative KSβ gene StmB in setomimycin (B1680964) biosynthesis, further supports their role in nonaketide biosynthesis. dsmz.de Putative Type II PKS gene clusters have been identified in actinomycetes like Amycolatopsis regifaucium, which are known producers of aromatic polyketide antibiotics such as kigamicins (e.g., Kigamicin C, PubChem CID: 33426). fishersci.cactdbase.orgctdbase.orgfluoroprobe.comresearchgate.netneobioscience.com

Beyond the core PKS machinery, a diverse array of tailoring and regulatory enzymes plays a critical role in shaping the final structure of polycyclic xanthones like this compound. The biosynthetic gene clusters for these compounds often include genes encoding for cyclases, methyltransferases, halogenases, amidotransferases, and various redox enzymes. wikipedia.org These tailoring enzymes are frequently co-localized with non-ribosomal peptide synthetase (NRPS) genes within large BGCs, contributing to the structural diversity of the natural products. fishersci.ca

Type II PKS enzyme clusters are particularly rich in genes for tailoring enzymes that facilitate oxidations, glycosylations, cyclizations, and rearrangements of the polyketide backbone. fishersci.ca A notable example in polycyclic xanthone (B1684191) biosynthesis is the formation of the amide ring, a feature present in this compound (which has an amino group on its amide nitrogen), citreamicins, and lysolipins. This crucial step is believed to be catalyzed by an asparagine synthetase homolog. wikidata.orgwikipedia.orghmdb.ca Furthermore, Baeyer–Villiger oxidation, a reaction involving oxygen insertion into a ketone, is implicated in the formation of the xanthone core. wikipedia.orghmdb.ca Methyltransferases (e.g., those involved in nogalamycin, PubChem CID: 5289019, 4, 10, 12, 19, 21) also contribute to the final chemical modifications. wikipedia.orgwikipedia.org

Comparative genomics provides a powerful tool for identifying and characterizing BGCs responsible for xanthone production. Analysis of the draft genome sequence of Streptomyces caelestis Aw99c, for instance, revealed 27 gene clusters associated with secondary metabolite biosynthesis. wikidata.orghmdb.ca Among these, a putative Type II PKS gene cluster was identified, exhibiting 34% similarity to the known xantholipin (B1246157) (PubChem CID: 11006158, 7, 27) cluster. wikidata.orghmdb.ca

The cit gene cluster in S. caelestis Aw99c, spanning approximately 48 kilobases (kb) and containing 51 open reading frames (ORFs), further exemplifies the genetic organization for polycyclic xanthone biosynthesis. This cluster encodes the Type II minimal PKS components (KSα, KSβ, and ACP), along with other PKS-related genes, two cyclases, and ten dispersed genes dedicated to post-PKS tailoring steps, including the aforementioned asparagine synthetase homolog. wikidata.orgwikipedia.org Homologs of XanO4, a known Baeyer–Villiger monooxygenase (BVMO), such as Cit-47 and Cit-51 within the cit cluster, underscore the conserved enzymatic machinery involved in xanthone ring formation across different producing organisms. wikipedia.orghmdb.ca

Table 2: Key Enzymes and Their Roles in Polycyclic Xanthone Biosynthesis

| Enzyme Type | Role in Biosynthesis | Examples/Context | Citation |

| Type II Polyketide Synthase (PKS) | Assembles the polyketide backbone from acetyl-CoA and malonyl-CoA units. | Minimal PKS (KSα, KSβ, ACP) in this compound, Citreamicins, Lysolipins. | bidd.groupfishersci.fiwikidata.orgwikipedia.orgdsmz.de |

| Cyclases | Catalyze ring closure steps in the polyketide chain. | Present in BGCs of polycyclic xanthones; analogous to SnoaL in nogalamycin. | wikipedia.orgnih.gov |

| Methyltransferases | Introduce methyl groups onto the polyketide scaffold. | Involved in tailoring steps of polycyclic xanthones. | wikipedia.orgwikipedia.org |

| Halogenases | Introduce halogen atoms (if applicable). | Present in lysolipin BGC. | wikipedia.org |

| Amidotransferases | Involved in the formation of amide linkages. | Asparagine synthetase homolog for amide ring formation. | wikipedia.orgwikidata.orgwikipedia.orghmdb.ca |

| Redox Enzymes (e.g., Dehydrogenase/Reductase) | Catalyze oxidation/reduction steps, including Baeyer-Villiger oxidation for xanthone formation. | Cit-47, Cit-51 (homologs of XanO4) in S. caelestis. | wikipedia.orgwikipedia.orghmdb.ca |

| Regulatory Enzymes | Control the expression and activity of biosynthetic genes. | Present in lysolipin BGC. | wikipedia.org |

Molecular Mechanisms of Biological Action

Cellular Cycle Modulation

Simaomicin alpha has been identified as a potent agent that arrests the cell cycle at the G1 phase. nih.gov This interruption of the cell cycle progression is a key mechanism behind its antitumor properties.

Treatment of eukaryotic cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the number of cells in the G2–M phase. nih.govresearchgate.net This effect has been observed in multiple cancer cell lines, including T-cell leukemia Jurkat cells and colon adenocarcinoma HCT15 cells. nih.govnih.gov In Jurkat cells, treatment with 3 nM of this compound was sufficient to induce this G1 arrest. nih.govresearchgate.net The ability of this compound to halt cell cycle progression at this critical checkpoint prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their proliferation. jackwestin.com

Table 1: Effect of this compound on Cell Cycle Distribution in Jurkat Cells

| Treatment | Cell Line | Effect | Reference |

|---|---|---|---|

| 3 nM this compound | Jurkat (T-cell leukemia) | Increase in G1 phase population, decrease in G2–M phase population | nih.govresearchgate.net |

| Varying concentrations | HCT15 (colon adenocarcinoma) | Induction of cell cycle aberrations consistent with G1 arrest | nih.govnih.gov |

A key event in the progression from G1 to S phase is the phosphorylation of the Retinoblastoma protein (pRb). jackwestin.com this compound has been shown to suppress the phosphorylation of pRb in a dose-dependent manner. nih.gov The hypophosphorylated state of pRb is the active form that binds to E2F transcription factors, preventing the expression of genes required for S phase entry. jackwestin.com By maintaining pRb in its active, dephosphorylated state, this compound effectively blocks the G1/S transition. nih.gov

The suppression of pRb phosphorylation by this compound suggests that its molecular target lies in a pathway upstream of pRb. nih.govnih.gov The phosphorylation of pRb is primarily mediated by cyclin-dependent kinases (Cdks), specifically Cdk4/6 and Cdk2, in complex with their cyclin partners. nih.gov Therefore, it is hypothesized that this compound may exert its effects by inhibiting the activity of these Cdks or by modulating the levels of cyclins or Cdk inhibitors (CKIs). nih.govnih.gov While direct inhibition of Cdks by this compound has not been definitively demonstrated, the observed suppression of pRb phosphorylation strongly points towards interference with the Cdk/cyclin/pRb axis. nih.gov

The tumor suppressor protein p53 is a critical regulator of the G1 checkpoint, often activated in response to DNA damage. jackwestin.com However, the G1 arrest induced by this compound has been observed in cell lines with deficient or mutant p53, such as Jurkat and HCT15 cells, respectively. nih.gov This indicates that this compound's mechanism of inducing G1 arrest is independent of the p53 pathway. nih.gov This finding is significant as it suggests that this compound could be effective against tumors with mutated or non-functional p53, which are often resistant to conventional therapies that rely on p53-mediated apoptosis. jackwestin.com

Apoptotic Pathway Induction

In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death. nih.gov This process is crucial for eliminating damaged or cancerous cells and is a hallmark of effective anticancer agents.

A key executioner of apoptosis is caspase-3, a protease that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. bdbiosciences.comyoutube.com Studies have shown that treatment with this compound leads to a significant increase in cellular caspase-3 activity. nih.gov This activation of caspase-3 is a clear indicator that this compound triggers the apoptotic cascade, ultimately leading to the death of the cancer cells. nih.govnih.gov

Table 2: Pro-Apoptotic Activity of this compound

| Mechanism | Observation | Cell Line | Reference |

|---|---|---|---|

| Apoptosis Induction | Increased DNA fragmentation | Jurkat | nih.gov |

| Caspase-3 Activation | Increased cellular caspase-3 activity | Jurkat | nih.gov |

DNA Fragmentation as an Apoptotic Marker

This compound has been identified as an inducer of apoptosis, a form of programmed cell death, in various tumor cell lines. A key biochemical hallmark of apoptosis is the fragmentation of nuclear DNA. Treatment with this compound leads to an observable increase in DNA fragmentation, confirming its pro-apoptotic activity.

In studies involving human T-cell leukemia Jurkat cells and colon adenocarcinoma HCT15 cells, exposure to this compound resulted in significant DNA fragmentation. This effect is coupled with an increase in the activity of caspase-3, a critical executioner caspase in the apoptotic pathway. The cleavage of genomic DNA into smaller fragments is a definitive indicator that the cell is undergoing apoptosis. This process is often visualized through methods like agarose (B213101) gel electrophoresis, which reveals a characteristic "ladder" pattern of DNA fragments.

| Cell Line | Cell Type | Observed Effect | Mechanism Indicator |

|---|---|---|---|

| Jurkat | T-cell Leukemia | Induction of Apoptosis | Increased DNA Fragmentation, Increased Caspase-3 Activity |

| HCT15 | Colon Adenocarcinoma | Induction of Apoptosis | Increased DNA Fragmentation |

Macromolecular Synthesis Interference

Proposed Inhibition of DNA Synthesis

The antiproliferative activity of this compound suggests it may interfere with the synthesis of essential macromolecules. As a member of the polycyclic xanthone (B1684191) class of antibiotics, its mechanism is likely related to other compounds in this family. For instance, Actinoplanone A, another polycyclic xanthone, has been shown to predominantly inhibit the synthesis of DNA over protein and RNA synthesis. researchgate.net This suggests a potential mechanism for this compound could involve the targeting of enzymes crucial for DNA replication. Some xanthone derivatives have been found to suppress DNA synthesis by forming a stable complex with bacterial gyrase, an enzyme that relaxes supercoiled DNA, which is a necessary step for replication. nih.gov

Proposed Inhibition of Peptidoglycan Synthesis (for Related Compounds)

While direct inhibition of peptidoglycan synthesis by this compound has not been explicitly detailed, related xanthone compounds have been shown to interfere with bacterial cell wall integrity. One study demonstrated that a synthetic xanthone derivative disrupts the cell wall by directly interacting with lipoteichoic acid (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria). nih.gov Peptidoglycan is the primary structural component of the bacterial cell wall, and interference with its associated structures can compromise the cell's integrity, leading to lysis. This suggests that related polycyclic xanthones may exert their antibacterial effects through mechanisms that disrupt the stability and synthesis of the cell wall.

Proposed Interference with Membrane Functions (for Related Compounds)

Compounds structurally related to this compound have been shown to interfere with the functions of cellular membranes. Certain xanthone derivatives can enhance the permeability of the bacterial membrane. nih.gov This action is proposed to occur through binding with lipopolysaccharides in the outer membrane of Gram-negative bacteria. nih.gov Furthermore, some xanthones act as efflux pump inhibitors, a mechanism that can involve the destabilization of the cell membrane to disrupt the pump's function. mdpi.com This disruption of membrane integrity and function represents a potential mode of action for this class of compounds.

Mechanisms against Protozoan Parasites

Interference with Plasmodium falciparum Developmental Stages

This compound demonstrates potent antimalarial activity by interfering with the normal development of the parasite Plasmodium falciparum during its asexual, intraerythrocytic life cycle. The effect is dependent on both the concentration of the compound and the specific developmental stage of the parasite.

The parasite's life cycle in red blood cells progresses through several distinct stages: the ring stage, the trophozoite stage, and the schizont stage. noul.comguidetomalariapharmacology.org

Ring and Trophozoite Stages : When parasites at the ring or trophozoite stages are exposed to this compound at nanomolar concentrations (e.g., 2.5 nM), their development is disrupted. This interference leads to the formation of immature and abnormal schizont-like forms.

Schizont Stage : In contrast, parasites that have already reached the schizont stage are not significantly affected by the same concentration (2.5 nM) of this compound.

Merozoite-Trophozoite Transition : At slightly higher concentrations (5.0 nM), this compound inhibits the development of merozoites into the subsequent trophozoite stage.

This stage-specific interference indicates that this compound targets processes active during the growth and early replication phases of the parasite within the red blood cell.

| Parasite Stage | Effect at 2.5 nM | Effect at 5.0 nM |

|---|---|---|

| Ring Stage | Development disrupted, immature schizonts observed | Not specified, but inhibition of subsequent development implied |

| Trophozoite Stage | Development disrupted, immature schizonts observed | Not specified, but inhibition of subsequent development implied |

| Schizont Stage | Not affected | p-LDH activity curtailed (delayed effect) |

| Merozoite to Trophozoite | Not specified | Development inhibited |

Impact on Merozoite-Trophozoite Development

This compound demonstrates a significant inhibitory effect on the developmental cycle of Plasmodium falciparum, particularly targeting the transition from merozoite to trophozoite. Research has shown that at a concentration of 5.0 nM, this compound effectively inhibits this crucial developmental stage of the parasite. nih.gov The merozoite is the form that invades erythrocytes, after which it develops into the ring-stage trophozoite. This trophozoite stage is a critical growth phase where the parasite consumes host cell cytoplasm. youtube.com By halting the development from merozoite to trophozoite, this compound disrupts the parasite's life cycle within the host's red blood cells.

Furthermore, at a lower concentration of 2.5 nM, the compound disrupts the normal development of parasites in both the ring and trophozoite stages. This interference leads to the formation of abnormal, immature forms described as schizont-like and segmenter-like, indicating a breakdown in the typical maturation process. nih.gov

Table 1: Effect of this compound on P. falciparum Development

| Concentration | Effect | Parasite Stage Affected |

|---|---|---|

| 5.0 nM | Inhibition of development | Merozoite-Trophozoite |

| 2.5 nM | Disrupted development, formation of immature forms | Ring and Trophozoite |

Effects on Parasite Lactate (B86563) Dehydrogenase (p-LDH) Activity

This compound has been shown to curtail the activity of parasite lactate dehydrogenase (p-LDH), an essential enzyme for the parasite's energy metabolism. nih.gov The parasite relies heavily on glycolysis for ATP production, and p-LDH is crucial for regenerating NAD+ from NADH, a necessary step for glycolysis to continue. A concentration of 5.0 nM this compound effectively reduces p-LDH activity across all stages of the parasite's erythrocytic cycle. nih.gov

Interestingly, the impact of the compound on the schizont stage shows a delayed effect, with the curtailment of p-LDH activity being observed after 24 hours of exposure. nih.gov This suggests that while the enzyme is a target across all stages, the physiological state of the schizont may confer some temporary resistance to the compound's effects.

Investigation of Specific Molecular Targets

Challenges in Molecular Target Identification

A significant challenge in the study of this compound is that its precise molecular target remains unidentified. researchgate.net While its downstream effects on the parasite's cell cycle and enzyme activity have been characterized, the specific molecule that it directly binds to initiate these effects has not been discovered. researchgate.net

In studies involving human cancer cells, research has suggested that the target molecule of this compound is located in a pathway upstream of retinoblastoma protein (Rb) phosphorylation. nih.govresearchgate.net this compound treatment leads to a decrease in the phosphorylation of the Rb protein, which is a key regulator of the G1/S phase transition in the cell cycle. nih.gov This indicates that the compound acts on a component of the signaling cascade that controls Rb activity, but does not pinpoint the specific protein. The complexity of cellular signaling pathways makes the identification of such upstream targets a considerable challenge in drug discovery. tempobioscience.comnih.gov

Evaluation of Potential Off-Target Effects in Biological Activities

This compound, a member of the polycyclic xanthone class of antibiotics, exhibits a broad spectrum of biological activities beyond its antimalarial properties. frontiersin.orgnih.gov These diverse effects can be considered "off-target" when its primary application is viewed as an antimalarial agent. The compound was originally identified as an antibacterial agent with potent activity against Gram-positive bacteria. nih.gov

Furthermore, this compound has demonstrated significant anticoccidial activity, proving effective against various Eimeria species that cause coccidiosis in chickens. nih.govnih.gov Perhaps most notably, it shows potent antiproliferative and pro-apoptotic activity against a range of human tumor cell lines at nanomolar concentrations. nih.govnih.gov It induces G1 phase arrest in the cell cycle of cancer cells, an effect linked to the suppression of retinoblastoma protein phosphorylation. nih.govresearchgate.net These varied biological activities highlight the compound's ability to interact with multiple targets across different organisms and cell types. frontiersin.orgmdpi.com

Table 2: Spectrum of Biological Activities of this compound

| Activity | Organism/Cell Type | Observed Effect | Effective Concentration/IC50 |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Inhibition of merozoite-trophozoite development | 5.0 nM |

| Antibacterial | Gram-positive bacteria | Potent inhibitory activity | Not specified |

| Anticoccidial | Eimeria species (in chickens) | In vivo activity | 1 ppm in diet |

| Antiproliferative | Various human tumor cell lines | Inhibition of cell proliferation, G1 arrest | 0.3–19 nM |

| Apoptosis Induction | Human tumor cell lines | Increase in caspase-3 activity and DNA fragmentation | Not specified |

Preclinical Biological Activities in Research Models

Antimicrobial Research Applications

Simaomicin alpha has shown potent activity against a range of Gram-positive bacteria. nih.gov Its efficacy extends to strains that have developed resistance to multiple other antibiotics, highlighting its potential as a lead compound for novel antibacterial agents. nih.gov

Research has established that this compound is a powerful antibiotic with a targeted effect on Gram-positive bacteria. nih.gov Early studies revealed its potent activity against this class of microorganisms. nih.gov The activity of this compound and its structural relatives, such as the citreamicins, has been consistently observed against various Gram-positive bacteria. nih.gov

Interactive Table: Antimicrobial Activity of this compound Analogs against Gram-Positive Bacteria

| Compound/Analog | Bacterial Strain | MIC (µg/mL) |

| Citreamicin alpha | Staphylococci | 0.12-4.0 |

| Citreamicin alpha | Streptococcus pyogenes | 0.03-0.12 |

| Glycothiohexide α | MRSA & VREF | 0.03-0.06 |

| Epicorazine A | MRSA & VRE | 12.5-25 |

Data sourced from MedChemExpress. medchemexpress.com Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

A significant aspect of this compound's preclinical profile is its effectiveness against multidrug-resistant (MDR) bacteria. nih.gov Structurally related polycyclic xanthones, like the neocitreamicins, have demonstrated in vitro activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov The emergence of bacterial strains resistant to multiple drugs, such as MRSA, presents a serious challenge in treating infections. frontiersin.org The ability of compounds like this compound and its relatives to act against these resistant strains is a key area of research. nih.govfrontiersin.org

Phenotypic assays have been employed to investigate the mechanism of action of antibiotics like this compound. unimi.it These assays help identify inhibitors of bacterial cell wall biosynthesis. sigmaaldrich.commdpi.com The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival and is a primary target for many antibiotics. sigmaaldrich.comembopress.org Antibiotics that interfere with cell wall synthesis can weaken the structural integrity of the bacterium, leading to cell death. sigmaaldrich.com While specific studies detailing this compound's direct interaction with cell wall synthesis are limited in the provided results, the general approach involves observing changes in bacterial morphology or the accumulation of cell wall precursors. mdpi.com

Antineoplastic Research Applications

In addition to its antimicrobial properties, this compound has been recognized for its significant antineoplastic effects at nanomolar concentrations. researchgate.net

This compound has demonstrated antiproliferative activities across a range of tumor cell lines. nih.gov In one study, it was shown to induce G₁ arrest in the cell cycle of T-cell leukemia Jurkat cells and colon adenocarcinoma HCT15 cells. nih.gov The 50% inhibitory concentration (IC₅₀) values for this compound in various tumor cell lines were found to be in the nanomolar range, specifically between 0.3 and 19 nM. nih.gov Furthermore, the compound was observed to promote apoptosis, as indicated by an increase in caspase-3 activity and DNA fragmentation. nih.gov

The human breast cancer cell lines MCF-7 (luminal) and MDA-MB-231 (basal) are commonly used models in cancer research. plos.org Studies on other compounds have shown varying cytotoxic effects on these cell lines. For example, simvastatin (B1681759) exhibited IC₅₀ values of 8.9 μM and 4.5 μM on MCF-7 and MDA-MB-231 cells, respectively. waocp.org

Interactive Table: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Effect | IC₅₀ (nM) |

| Jurkat | T-cell leukemia | G₁ cell cycle arrest, apoptosis | 0.3 - 19 |

| HCT15 | Colon adenocarcinoma | Cell cycle aberrations | 0.3 - 19 |

| Various | Various | Antiproliferative | 0.3 - 19 |

Data sourced from Koizumi et al. (2009). nih.gov

Conventional chemotherapeutic agents typically function by targeting rapidly dividing cells, which includes both cancer cells and some normal cells, leading to side effects. ukzn.ac.zawikipedia.org These cytotoxic drugs often work by interfering with cell division (mitosis) through mechanisms like DNA damage. wikipedia.orgdana-farber.org

Doxorubicin (B1662922) is a widely used chemotherapeutic agent for treating various cancers, including breast cancer. mdpi.comnih.gov However, its use can be limited by dose-dependent cardiotoxicity. mdpi.com In preclinical studies, doxorubicin has been used as a comparator for novel agents. For instance, one study compared the effects of doxorubicin and α-Mangostin on MCF-7 tumor spheroids, noting that doxorubicin at certain concentrations increased an indicator of cancer stemness, while the combination of the two drugs enhanced cytotoxicity. nih.gov Another preclinical study showed that a novel therapeutic construct, HerDox, exhibited similar treatment efficacy to doxorubicin at a lower dose. plos.org

The potent nanomolar activity of this compound suggests a high degree of specificity and efficacy in preclinical models, a desirable characteristic when compared to some conventional agents that may require higher concentrations and exhibit greater toxicity to normal cells. nih.govnih.gov

Susceptibility of Multidrug Resistance Phenotypes in Cancer Cells

This compound, a polycyclic xanthone (B1684191) antibiotic, has demonstrated significant antiproliferative activities across a variety of tumor cell lines in preclinical research. nih.gov Its ability to induce cell cycle arrest and apoptosis suggests a potential mechanism for overcoming the defenses of cancer cells. nih.govresearchgate.net Multidrug resistance (MDR) in cancer is a major therapeutic obstacle, often mediated by mechanisms such as the increased efflux of chemotherapeutic drugs, which lowers their intracellular concentration and effectiveness. frontiersin.orgmdpi.com

In laboratory models, this compound has shown potent antiproliferative effects with 50% inhibitory concentration (IC₅₀) values in the nanomolar range against various human tumor cell lines. nih.gov For instance, treatment of T-cell leukemia Jurkat cells with 3 nM of this compound resulted in an increase in the number of cells in the G₁ phase and a decrease in those in the G₂–M phase of the cell cycle. nih.gov This effect was also observed in colon adenocarcinoma HCT15 cells. nih.gov The compound's mode of action involves the suppression of retinoblastoma protein phosphorylation, a key step in cell cycle progression, ultimately leading to G₁ arrest. nih.gov Furthermore, research indicates that this compound can induce apoptosis, or programmed cell death, as evidenced by an increase in cellular caspase-3 activity and DNA fragmentation. nih.gov While these findings establish its potent anticancer activity, further research is needed to specifically evaluate its efficacy against cell lines with well-defined multidrug resistance phenotypes.

Table 1: Antiproliferative Activity of this compound in Various Tumor Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Jurkat | T-cell leukemia | 0.3 - 19 | nih.gov |

| HCT15 | Colon adenocarcinoma | 0.3 - 19 | nih.gov |

Antimalarial Research Applications

This compound has been identified as a compound with exceptionally potent activity against the malaria parasite, Plasmodium falciparum. nih.govfrontiersin.org Its efficacy has been demonstrated in both drug-sensitive and multidrug-resistant strains, highlighting its potential as a lead compound for antimalarial drug discovery. researchgate.netfrontiersin.org

Potency against Drug-Resistant (K1) and Drug-Sensitive (FCR3) Plasmodium falciparum Strains

Research has consistently shown that this compound exhibits remarkable potency against P. falciparum, including the multidrug-resistant K1 strain and the drug-sensitive FCR3 strain. frontiersin.orgresearchgate.net Its activity is significantly stronger than that of conventional antimalarial drugs like chloroquine (B1663885) and artemisinin (B1665778) in in vitro studies. researchgate.net The reported IC₅₀ values are in the sub-nanomolar range, indicating a very high level of potency. nih.govfrontiersin.orgfrontiersin.org For the K1 strain, the IC₅₀ value has been reported as 0.083 nM, while against the FCR3 strain, it is even more potent with an IC₅₀ of 0.018 nM. nih.govfrontiersin.orgfrontiersin.org Another study reported similar values of 0.045 ng/mL and 0.0097 ng/mL for the K1 and FCR3 strains, respectively. researchgate.net

Table 2: In Vitro Antimalarial Activity of this compound against P. falciparum Strains This table is interactive. You can sort and filter the data.

| Parasite Strain | Resistance Profile | IC₅₀ (nM) | IC₅₀ (ng/mL) | Reference |

|---|---|---|---|---|

| K1 | Multidrug-Resistant | 0.083 | 0.045 | nih.govfrontiersin.orgresearchgate.net |

| FCR3 | Drug-Sensitive | 0.018 | 0.0097 | nih.govfrontiersin.orgresearchgate.net |

Time and Concentration-Dependent Effects on Parasite Development

The antimalarial action of this compound is both time and concentration-dependent, interfering with the normal development of the parasite's life cycle within red blood cells. researchgate.netscispace.comcabidigitallibrary.org Studies on synchronized P. falciparum cultures have revealed stage-specific effects. scispace.comcabidigitallibrary.org

When parasites are exposed to a concentration of 2.5 nM this compound during the ring or trophozoite stages, their development is disrupted, leading to the formation of immature schizont-like and segmenter-like forms. researchgate.netscispace.com However, parasites that have already reached the schizont stage appear to be unaffected by this concentration. scispace.comcabidigitallibrary.org

At a higher concentration of 5.0 nM, this compound demonstrates a more pronounced effect, inhibiting the development from the merozoite to the trophozoite stage. scispace.comcabidigitallibrary.org This concentration also curtails the activity of parasite lactate (B86563) dehydrogenase (p-LDH), an essential enzyme, across all parasite stages, although the impact on the schizont stage is delayed by 24 hours. scispace.comresearchgate.net This indicates that this compound acts as a cell-cycle effector in P. falciparum. nih.govscispace.com

Anticoccidial Research Applications

In addition to its antibacterial and antimalarial properties, this compound has been investigated for its potential application in veterinary medicine, specifically as an anticoccidial agent. nih.gov Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the Eimeria genus, is a significant issue in the poultry industry. nih.govresearchgate.net

Early research identified this compound, also designated LL-D42067 alpha, as being active in vivo against a variety of Eimeria species that cause coccidiosis in chickens. nih.gov This finding suggests a broader antiparasitic spectrum for the compound beyond Plasmodium. While detailed data from these initial studies are limited in recent literature, the identified activity warrants further exploration of this compound as a potential treatment or control agent for coccidiosis in livestock. nih.gov

Exploratory Biological Activities in Preclinical Contexts

The complex structure of this compound suggests it may possess a range of biological activities, with some areas remaining largely exploratory. ontosight.ai

Anti-inflammatory Potential

The potential for this compound to act as an anti-inflammatory agent is an area of interest for future research. ontosight.ai Inflammation is a complex biological response implicated in numerous diseases. Many natural products with complex chemical structures exhibit anti-inflammatory properties by modulating signaling pathways, such as those involving tumor necrosis factor-alpha (TNF-α) or nitric oxide (NO). nih.gov While this compound has been primarily studied for its antimicrobial and anticancer effects, its other potential biological activities, including anti-inflammatory effects, are considered areas for further investigation. ontosight.ai Currently, specific preclinical studies detailing the anti-inflammatory mechanisms or efficacy of this compound are not widely available in the scientific literature.

Antioxidant Potential

The antioxidant properties of this compound have been identified as a potential area for future research. ontosight.ai While direct studies on this compound are limited, it belongs to the xanthone family of compounds. researchgate.net Xanthones are a class of heterocyclic compounds known for their diverse biological activities, including promising antioxidant properties. researchgate.net Further investigation is required to fully understand the specific antioxidant capacity of this compound itself. ontosight.ai

Immunomodulatory Potential

Similar to its antioxidant potential, the immunomodulatory effects of this compound are an area that requires more detailed study. ontosight.ai While some related compounds have been noted for their effects on the immune system, specific data on this compound's direct immunomodulatory activities is not yet available. ontosight.aifrontiersin.org Research into its potential to modulate immune responses is a prospective field of study. ontosight.ai

Insecticidal Activity of Analogues

The potential for developing potent insecticidal agents from analogues of this compound has been noted, although it is an area that necessitates further experimental work. The structural class to which this compound belongs, polycyclic xanthones, is seen as a promising source for new insecticidal compounds.

For instance, a related dimeric xanthone, Xanthonol, has demonstrated insecticidal and anthelmintic activities against the larvae of Lucilia sericata and Aedes aegypti. While not a direct analogue, the activity of Xanthonol highlights the potential of the broader chemical class.

Enzyme Inhibitory Interactions (e.g., PfPanK1)

This compound has been identified as an inhibitor of the enzyme Plasmodium falciparum Pantothenate Kinase 1 (PfPanK1), which is the first and rate-limiting enzyme in the coenzyme A biosynthetic pathway in the malaria parasite. researchgate.netnih.gov

In a screening of natural compounds, this compound demonstrated dose-dependent inhibition of PfPanK1. nih.gov However, its inhibitory concentration against the PfPanK1 enzyme is significantly higher than its potent anti-plasmodial activity against the parasite itself, suggesting that its mechanism of action is likely not limited to the inhibition of this single enzyme. researchgate.netnih.gov The exact molecular target and mechanism remain an area of active investigation. researchgate.netnih.gov In human cancer cell lines, it has been observed to suppress retinoblastoma protein phosphorylation. nih.gov

| Compound | IC₅₀ (µM) against PfPanK1 |

|---|---|

| This compound | 57.6 ± 4.8 |

| Gnetin C | 20.3 ± 2.2 |

| Diacetylkinamycin C | 36.2 ± 4.7 |

| Gnemonoside D | 57.5 ± 3.6 |

| Compound | P. falciparum Strain | IC₅₀ (nM) |

|---|---|---|

| This compound | K1 (drug-resistant) | 0.083 |

| FCR3 (drug-sensitive) | 0.018 |

Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy has been a cornerstone in establishing the structure and relative stereochemistry of Simaomicin alpha. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to unravel the complex spin systems within the molecule.

Multi-dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)

The structural complexity of this compound, a polycyclic xanthone (B1684191), requires advanced NMR techniques for full characterization. frontiersin.orgresearchgate.net Multi-dimensional NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity between atoms.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. numberanalytics.comslideshare.net These experiments are fundamental in piecing together the carbon skeleton and the arrangement of functional groups. For instance, the HMBC experiment is crucial for identifying long-range C-H correlations that help to connect different fragments of the molecule.

While specific ¹⁵N NMR data for this compound is not extensively detailed in readily available literature, this technique is invaluable for compounds containing nitrogen atoms. rsc.org In molecules with amide groups, ¹H-¹⁵N HMBC or HSQC experiments can provide crucial information about the electronic environment of the nitrogen atoms and their connectivity within the molecular framework. rsc.orgcsbsju.edu Given that this compound contains a rare N-aminoamide, such techniques would be instrumental in its analysis. researchgate.net

Table 1: Representative NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Provides information about the chemical environment and number of different types of protons. | Used to identify the various proton signals in the molecule. nih.gov |

| ¹³C NMR | Provides information about the chemical environment and number of different types of carbons. | Used to identify the carbon backbone of the polycyclic structure. nih.govfrontiersin.org |

| COSY | Identifies protons that are coupled to each other (typically through 2-3 bonds). | Establishes the connectivity of adjacent protons in the various ring systems. |

| HSQC | Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). | Connects different structural fragments and confirms the overall carbon skeleton. |

| ¹⁵N NMR | Provides information on the chemical environment of nitrogen atoms. | Would be critical for characterizing the N-aminoamide moiety. researchgate.netsymeres.com |

Isotope-Labeled Compound Analysis in Structure Determination

Isotope labeling is a powerful technique used to trace the biosynthetic pathways of natural products and to aid in their structure elucidation. bocsci.comdoi.org For this compound, biosynthetic studies have utilized ¹³C-labeled precursors to understand its formation.

By feeding the producing organism, Actinomadura madurae subspecies simaoensis, with ¹³C-labeled acetate (B1210297) and methionine, researchers were able to track the incorporation of these labels into the this compound molecule. frontiersin.orgresearchgate.net Subsequent ¹³C NMR analysis of the enriched compound revealed the specific carbons derived from these precursors, confirming that this compound originates from a polyketide pathway. frontiersin.orgresearchgate.net This method is not only crucial for biosynthetic insights but also aids in the definitive assignment of ¹³C NMR signals, as the enriched signals are easily identified. frontiersin.org

Mass Spectrometry (MS) Approaches

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) has been employed to determine the precise molecular formula of this compound. researchgate.net This technique provides highly accurate mass measurements, which allows for the calculation of the elemental composition with a high degree of confidence. This information is fundamental for the initial stages of structure elucidation and for confirming the identity of the isolated or synthesized compound.

LC-MS and GC-MS Hyphenated Techniques

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures and the purification and identification of compounds like this compound. shimadzu.comshimadzu.comshimadzu.eu LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. shimadzu.com

This technique is routinely used to analyze crude extracts from the producing microorganism to identify and quantify this compound. nih.gov LC-MS/MS, a tandem MS technique, can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. ufrgs.br This fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure. While GC-MS is a powerful technique, its application to a non-volatile and thermally labile molecule like this compound is less common than LC-MS.

Computer-Assisted Structure Elucidation (CASE) Techniques

The elucidation of complex natural product structures like this compound can be significantly aided by Computer-Assisted Structure Elucidation (CASE) systems. acdlabs.comwikipedia.org These software programs utilize spectroscopic data, primarily from 2D NMR experiments (like HMBC and COSY), to generate a set of possible chemical structures consistent with the data. researchgate.netrsc.orgnih.gov

By inputting the molecular formula obtained from HRMS and the correlations observed in 2D NMR spectra, CASE programs can algorithmically construct all possible isomers. nih.gov The resulting structures can then be ranked based on how well they fit the experimental data, often by comparing predicted NMR chemical shifts (using methods like Density Functional Theory, DFT) with the experimental values. researchgate.net This approach minimizes human bias and reduces the risk of overlooking alternative structures, thereby increasing the confidence in the final proposed structure. rsc.org

Spectroscopic Data Integration and Interpretation

The definitive structure of this compound was established not by a single technique, but through the careful integration of data from multiple spectroscopic methods. The primary tools employed in this process are High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. sjtu.edu.cnresearchgate.netup.ptpnas.org

High-Resolution Mass Spectrometry provides the precise molecular weight and, consequently, the exact molecular formula of the compound. This is the foundational step that constrains the number and types of atoms present in the molecule, offering the first glimpse into its elemental composition.

NMR spectroscopy provides the critical framework of the molecule.

¹H NMR (Proton NMR) spectra reveal key information about the chemical environment of protons, including the presence of aromatic and olefinic protons, as well as those on oxygenated methylene (B1212753) or methine groups. pnas.org

¹³C NMR (Carbon NMR) spectra identify the full carbon skeleton, showing a variety of signals corresponding to aromatic, olefinic, and carbonyl carbons, in addition to saturated carbon signals. pnas.org

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the molecular puzzle. These experiments establish connectivity, showing which protons are coupled to each other and which protons are attached to or near specific carbons. This allows for the piecing together of the individual rings and substituent groups.

Isotope-labeling studies have further illuminated the biosynthetic origins of the this compound scaffold. By feeding the producing organism, Actinomadura madurae subspecies simaoensis, with ¹³C-labeled precursors like acetate and methionine, and subsequently analyzing the ¹³C NMR spectrum of the isolated this compound, researchers proved that the compound arises from a polyketide pathway. pnas.orgsemanticscholar.org

While spectroscopic methods build the constitutional and stereochemical model of the molecule, the final and unambiguous confirmation of the three-dimensional structure and absolute stereochemistry of this compound was achieved through X-ray crystallography. researchgate.netup.ptpnas.org This technique provides a definitive spatial map of the atoms within a single crystal of the compound. The total synthesis of this compound has also served as ultimate proof of its structure, with the ¹H NMR, ¹³C NMR, and mass spectrometry data of the synthetic material matching those of the natural product. up.pt

Table 1: Integrated Spectroscopic Methods for this compound Elucidation

| Spectroscopic Technique | Information Provided | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and molecular formula. | sjtu.edu.cn |

| ¹H NMR Spectroscopy | Details proton environments (aromatic, olefinic, etc.) and their coupling relationships. | up.ptpnas.org |

| ¹³C NMR Spectroscopy | Defines the complete carbon skeleton, including carbonyl and aromatic carbons. | up.ptpnas.org |

| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton and proton-carbon connectivities to build the molecular framework. | sjtu.edu.cn |

| ¹³C Isotope Labeling Studies | Elucidates biosynthetic origins by tracking the incorporation of labeled precursors. | pnas.orgsemanticscholar.org |

| X-ray Crystallography | Provides definitive 3D structure and absolute stereochemistry. | researchgate.netup.pt |

Application of Infrared (IR) Spectroscopy for Structural Insights

The utility of IR spectroscopy in the analysis of this compound lies in its ability to quickly verify the presence of several crucial functionalities:

Hydroxyl (-OH) Groups: The presence of hydroxyl groups would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹.

Carbonyl (C=O) Groups: The xanthone core contains a conjugated ketone. This carbonyl group gives rise to a strong, sharp absorption peak, typically in the range of 1685-1650 cm⁻¹. The exact position is influenced by conjugation with the aromatic system.

Aromatic Rings (C=C): The multiple aromatic rings in the this compound structure would produce several characteristic absorption peaks in the 1600-1450 cm⁻¹ region due to carbon-carbon bond stretching vibrations within the rings.

Ether Linkages (C-O): The structure contains multiple ether linkages, including a unique methylene dioxy bridge. pnas.org These C-O stretching vibrations would result in strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

Though not sufficient for complete structural elucidation on its own, IR spectroscopy serves as a rapid and effective method for initial characterization, complementing the more detailed pictures provided by NMR and mass spectrometry. up.ptsemanticscholar.org

Table 2: Expected Infrared (IR) Absorption Bands for this compound Functional Groups

| Functional Group | Expected Absorption Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Hydroxyl (O-H) | 3500 - 3200 (Broad) | Stretching |

| Aromatic C-H | 3100 - 3000 (Sharp) | Stretching |

| Aliphatic C-H | 3000 - 2850 (Sharp) | Stretching |

| Carbonyl (C=O) | 1685 - 1650 (Strong, Sharp) | Stretching |

| Aromatic C=C | 1600 - 1450 (Multiple, Variable) | Stretching |

| Ether (C-O) | 1300 - 1000 (Strong) | Stretching |

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches to Simaomicin Alpha

The total synthesis of this compound is a significant achievement in natural product synthesis, providing access to the molecule and its enantiomers for biological evaluation. nih.gov These synthetic routes are crucial for confirming the structure and absolute stereochemistry of the natural product and for creating a platform to generate analogues that are otherwise inaccessible. nih.govnih.gov

A key strategy in the total synthesis of (-)-simaomicin α has been a convergent approach. nih.gov This involves the separate synthesis of large, complex fragments of the molecule, which are then joined together in the later stages. Specifically, the molecule was retrosynthetically disconnected into an AB-ring isoquinolinone subunit and a DEF-ring tetrahydroxanthone subunit. nih.gov This convergent strategy is advantageous as it allows for the efficient assembly of the complex carbon skeleton. nih.gov

The establishment of the correct stereochemistry is a critical aspect of the total synthesis. For instance, the C7 stereocenter was established using asymmetric reduction technology, while the absolute stereochemistry of the natural product was confirmed through the use of a hydroxyenone intermediate derived from an enzymatic resolution. nih.gov

A pivotal and innovative step in the first total synthesis of (-)-simaomicin α was the use of a direct dehydrogenative coupling reaction to form the central C-ring. nih.gov This strategy involves the formation of a key biaryl bond between the B and D rings of a late-stage intermediate, effectively forging the complete hexacyclic carbon skeleton of the natural product. nih.gov

Table 1: Key Features of the Total Synthesis of (-)-Simaomicin α

| Feature | Description | Reference |

| Overall Strategy | Convergent synthesis | nih.gov |

| Key Fragments | AB-ring isoquinolinone and DEF-ring tetrahydroxanthone | nih.gov |

| Key Reaction | Palladium-mediated direct dehydrogenative coupling | nih.gov |

| Stereochemistry Control | Asymmetric reduction and enzymatic resolution | nih.gov |

The synthesis of polycyclic xanthone (B1684191) natural products like this compound is fraught with challenges, primarily due to their highly oxygenated and complex, angular hexacyclic frameworks. nih.govnih.gov A major hurdle is the construction of the tetrahydro- and hexahydro-xanthone moieties, which often contain multiple stereogenic centers. nih.gov

The assembly of such a large and chiral polycyclic system often encounters unexpected problems and can result in low yields. nih.gov For example, in the synthesis of related polycyclic xanthones, the functionalization of the F-ring has proven to be a multi-step and challenging process. nih.gov Furthermore, the high degree of oxygenation on the aromatic and heteroaromatic rings, a result of their polyketide biosynthetic origin, adds to the synthetic complexity. nih.gov

Another significant challenge is the formation of the xanthone core itself. Biosynthetic studies suggest that this may occur via a "Baeyer-Villiger" type oxidation of a quinone ring or through an epoxidation followed by a Baeyer-Villiger oxidation. nih.gov Mimicking these intricate biological transformations in a laboratory setting is a non-trivial task. The development of reliable methods to construct these complex ring systems is a continuing focus of research in the field. nih.gov

Semisynthesis and Derivative Generation

While the total synthesis of this compound has been accomplished, information in the peer-reviewed literature regarding the specific semisynthesis and generation of derivatives directly from the natural product is limited. However, the total synthesis itself is often undertaken to enable the creation of derivatives. amanote.comamanote.com For related polycyclic xanthones, such as kibdelone C, the generation of derivatives has been a key strategy to probe the structure-activity relationships (SAR). nih.gov In these studies, simplified analogues, particularly with modifications to the F-ring, were prepared to determine the structural requirements for biological activity. nih.gov These efforts highlight the importance of semisynthesis and derivative generation in understanding and potentially improving the therapeutic properties of this class of compounds. For other complex natural products, semisynthetic approaches have been used to create analogues with improved activity. researchgate.net

Rational Design of Analogues for Enhanced Bioactivity

The rational design of analogues is a crucial strategy for enhancing the bioactivity and optimizing the pharmacological properties of natural products. tandfonline.comnih.gov For the broader class of xanthone derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to guide the design of new compounds with potentially improved anticancer activity. tandfonline.comnih.gov These in silico approaches help in identifying key structural features and predicting the biological activity of designed analogues before their chemical synthesis, thereby saving time and resources. tandfonline.comnih.gov

Although specific studies on the rational design of this compound analogues are not extensively detailed in the literature, the principles are broadly applicable. The goal is to make targeted structural modifications to the hexacyclic framework to improve properties like potency and selectivity. frontiersin.orgsjtu.edu.cn For instance, understanding the structure-activity relationships through the study of natural and synthetic analogues can reveal which parts of the molecule are essential for its biological effects, guiding the design of more potent insecticidal or anticancer agents. frontiersin.org

Chemoenzymatic Synthesis Methodologies

There are currently no specific reports in the scientific literature detailing the application of chemoenzymatic synthesis methodologies to this compound. Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to construct complex molecules with high selectivity. d-nb.infomdpi.com Enzymes, such as ketoreductases and monooxygenases, can be used to install specific stereocenters or perform selective oxidations under mild conditions, which can be challenging to achieve with purely chemical methods. d-nb.infomdpi.com

In the context of polycyclic natural products, chemoenzymatic steps can be strategically incorporated into a synthetic route. For example, an enzymatic resolution was a key step in the total synthesis of (-)-simaomicin α to establish the absolute stereochemistry of a crucial intermediate. nih.gov While a full chemoenzymatic synthesis of this compound has not been described, the synergy of biocatalysis and chemical synthesis holds promise for developing more efficient and stereoselective routes to this and other complex natural products in the future. d-nb.infomolaid.com

Structure Activity Relationship Sar Studies and Analogues

Comparative Analysis with Related Polycyclic Xanthones

Simaomicin alpha belongs to a growing family of polycyclic xanthone (B1684191) natural products, which are characterized by a highly oxygenated, angular hexacyclic framework. researchgate.netresearchgate.netnih.gov These compounds, primarily isolated from actinomycetes, exhibit a wide array of biological activities, including antibacterial and antitumor effects. researchgate.netnih.govfrontiersin.org Comparative studies with other members of this family have provided valuable insights into the structural nuances that govern their biological profiles.

Cervinomycin, Xanthoquinodin, Lysolipin I, Albofungin (B1666813), Actinoplanones, and LL-E19085α

A comparative analysis of this compound with structurally related polycyclic xanthones reveals both commonalities and critical differences that influence their biological activities.

Cervinomycin: Like this compound, cervinomycin possesses a polycyclic xanthone core and demonstrates activity against Gram-positive bacteria. researchgate.netfrontiersin.org Studies have shown that cervinomycin A1 can also induce G1 phase arrest in the cell cycle, similar to this compound, although it is less potent. researchgate.netnih.gov This suggests that the fundamental polycyclic xanthone scaffold is crucial for this particular biological effect.

Xanthoquinodin: In contrast to this compound and cervinomycin A1, xanthoquinodin A1 did not show any effect on cell cycle progression at similar concentrations. researchgate.net This highlights that specific structural features beyond the basic polycyclic xanthone core are necessary for cell cycle inhibition. Xanthoquinodins are a group of anticoccidial agents, and some analogs have also shown antibacterial activity. scite.ainih.gov

Lysolipin I: Lysolipin I is another polycyclic xanthone that exhibits potent activity against Gram-positive bacteria by inhibiting cell-wall biosynthesis. nih.govacs.org Unlike many others in its class, it is also active against some Gram-negative bacteria. nih.gov The biosynthesis of lysolipin involves a Baeyer–Villiger oxidation to form the xanthone ring, a process that is also implicated in the biosynthesis of other related compounds. rsc.orgrsc.org The amide nitrogen in lysolipin is substituted with an amino group, a feature also seen in this compound. rsc.orgrsc.org

Albofungin: Albofungin and its derivatives, such as actinoplanones, share the characteristic heptacyclic ring system containing a tetrahydroxanthone core. frontiersin.org A key structural feature of albofungin is a methylene (B1212753) dioxybridge. frontiersin.org Albofungin derivatives have shown potent antibacterial and antitumor activities. frontiersin.orgnih.gov The presence of a rare N-aminoamide in some albofungin derivatives, a feature shared with this compound, appears to contribute to their potent antibacterial activity. frontiersin.orgnih.gov

Actinoplanones: Isolated as derivatives of albofungin, actinoplanones A-G are cytotoxic polycyclic xanthones. researchgate.netnih.gov Their structural similarity to albofungin suggests a related mechanism of action. researchgate.net

LL-E19085α (Citreamicin α): This compound, later identified as citreamicin α, is structurally related to the cervinomycins. nih.govlookchem.com It was isolated from Micromonospora citrea and exhibits antibacterial activity against Gram-positive aerobic and anaerobic organisms. amazonaws.comresearchgate.netjst.go.jp

The following table provides a comparative overview of the biological activities of this compound and its related compounds.

| Compound | Primary Biological Activity | Reference |

| This compound | Antibacterial (Gram-positive), Anticoccidial, Antitumor (G1 cell cycle arrest) | researchgate.netnih.govnih.gov |

| Cervinomycin A1 | Antibacterial (Gram-positive), Antitumor (G1 cell cycle arrest, less potent than simaomicin α) | researchgate.netnih.gov |

| Xanthoquinodin A1 | Anticoccidial, No effect on cell cycle progression | researchgate.netscite.ai |

| Lysolipin I | Antibacterial (Gram-positive and some Gram-negative) | nih.gov |

| Albofungin | Antibacterial, Antitumor | frontiersin.org |

| Actinoplanones | Cytotoxic | researchgate.netnih.gov |

| LL-E19085α (Citreamicin α) | Antibacterial (Gram-positive) | nih.gov |

Identification of Key Structural Moieties for Biological Activity

Structure-activity relationship (SAR) studies have pinpointed several structural features of xanthones that are critical for their biological effects. For the broader class of xanthones, key positions influencing activity have been identified at C-1, C-3, C-6, and C-8. researchgate.netmdpi.com The presence of functional groups like prenyl, hydroxyl, and glycosyl moieties at these positions can significantly impact the spectrum of biological activity. researchgate.netmdpi.com

For this compound and its close relatives, specific moieties are of particular importance:

Polycyclic Xanthone Core: The fundamental angular hexacyclic framework is a prerequisite for the observed biological activities. researchgate.netfrontiersin.org

N-aminoamide Group: The rare N-aminoamide substituent on the A-ring, shared by this compound and some potent albofungin derivatives, is strongly correlated with potent antibacterial activity. frontiersin.orgnih.gov

Methylene Dioxybridge: The unique methylene dioxybridge found in compounds like this compound and albofungin is another significant structural feature. nih.govfrontiersin.org

Tetrahydroxanthone Moiety: The tetrahydroxanthone core, particularly with chiral centers at C-9 and C-14, is considered important for antifungal activity in some related compounds. frontiersin.org

A quantitative structure-activity relationship (QSAR) model developed for xanthone derivatives identified five molecular descriptors significantly correlated with anticancer activity: dielectric energy, hydroxyl group count, LogP (lipophilicity), a shape index, and the solvent-accessible surface area. researchgate.net

Rational Design of Structurally Modified Derivatives

The insights gained from SAR studies are being applied to the rational design of novel derivatives with potentially improved properties. uni-muenchen.dedovepress.comresearchgate.net The goal is to create analogues with enhanced efficacy, greater selectivity, or novel mechanisms of action.

One approach involves using validated QSAR models to virtually screen newly designed xanthone derivatives. researchgate.netnih.gov This computational method allows for the pre-selection of promising candidates for synthesis and biological testing. For instance, a QSAR model was used to screen a set of virtually designed xanthone derivatives, identifying potential inhibitors of DNA topoisomerase IIα. dovepress.comnih.gov

Synthetic efforts have also focused on the construction of the complex polycyclic core, which is a significant chemical challenge. The successful total synthesis of related compounds, such as kibdelone C, has provided methodologies that could be adapted for creating this compound analogues. scispace.com These synthetic routes allow for the systematic modification of various parts of the molecule to probe their role in biological activity.

Impact of Specific Substituents on Efficacy and Selectivity

The modification of specific substituents on the polycyclic xanthone framework has a demonstrable impact on the biological activity profile.

Hydroxyl vs. Methoxy (B1213986) Groups: In studies on albofungin derivatives, a hydroxyl group on the F-ring was found to enhance activity against Gram-negative bacteria compared to a methoxy group at the same position, possibly by improving penetration of the bacterial outer membrane. nih.gov Conversely, an 11-O-methyl group was observed to reduce antibacterial activity in another series of xanthones. researchgate.net

Amide Ring Substituents: The nature of the substituent on the amide nitrogen is critical. rsc.orgrsc.org this compound and lysolipin I both feature an amino group at this position, which is associated with potent bioactivity. rsc.orgrsc.org In contrast, other related compounds have more complex heterocyclic structures attached to the amide ring. rsc.orgrsc.org

Loss of Oxazolidine (B1195125) Ring: In a series of cervinomycin analogues, the loss of an oxazolidine ring did not diminish the activity against Gram-positive bacteria, indicating that this specific feature might not be essential for this particular activity. researchgate.net

Side-chain Substituents: Studies on other, simpler phenolic compounds have shown that substituents on linking chains can significantly affect the properties and reactivity of the molecule, a principle that likely extends to the complex side chains of polycyclic xanthones. nih.gov

The following table summarizes the observed effects of specific structural modifications on the biological activity of polycyclic xanthones.

| Structural Modification | Compound Series | Observed Impact on Activity | Reference |

| F-ring -OH vs. -OCH3 | Albofungin derivatives | -OH enhances activity against Gram-negative bacteria | nih.gov |

| 11-O-methyl group | Xanthone derivatives | Reduces antibacterial activity | researchgate.net |

| Loss of oxazolidine ring | Cervinomycin analogues | Maintained activity against Gram-positive bacteria | researchgate.net |

Advanced Research Methodologies and Experimental Models

In Vitro Cellular and Biochemical Assays

In vitro research has been fundamental in elucidating the biological activities of simaomicin alpha. A variety of cellular and biochemical assays have been employed to understand its effects on cancer cells and the malaria parasite, Plasmodium falciparum.

Cell Culture Models (e.g., Cancer Cell Lines, Plasmodium falciparum cultures)

This compound has demonstrated significant antiproliferative activity across a range of human tumor cell lines. nih.gov Its efficacy has been evaluated in cell lines such as the T-cell leukemia cell line Jurkat and the colon adenocarcinoma cell line HCT15. nih.gov The 50% inhibitory concentration (IC₅₀) values for this compound in various tumor cell lines fall within the nanomolar range, specifically between 0.3 and 19 nM, highlighting its potent cytotoxic effects against cancer cells. nih.govresearchgate.net For instance, in Jurkat cells, an IC₅₀ of approximately 1 nM has been observed.

In the context of malaria research, this compound has shown potent activity against cultured Plasmodium falciparum. cabidigitallibrary.orgscispace.com Studies have utilized both drug-sensitive (FCR3) and drug-resistant (K1) strains of the parasite to characterize its antimalarial effects. nih.gov this compound exhibits very potent anti-plasmodial activity, with reported IC₅₀ values of 0.018 nM against the FCR3 strain and 0.083 nM against the K1 strain. nih.gov The research indicates that the compound interferes with the parasite's development in a time and concentration-dependent manner. cabidigitallibrary.orgscispace.com When introduced at the ring or trophozoite stages, even at a low concentration of 2.5 nM, it leads to disrupted development and the formation of immature schizont-like and segmenter-like forms. cabidigitallibrary.orgscispace.com

Table 1: Inhibitory Concentrations (IC₅₀) of this compound in Various Cell Lines

| Cell Line/Strain | Type | IC₅₀ Value |

| Various Tumor Cell Lines | Cancer | 0.3 - 19 nM |

| Jurkat | T-cell Leukemia | ~1 nM |

| Plasmodium falciparum (FCR3) | Malaria (drug-sensitive) | 0.018 nM |

| Plasmodium falciparum (K1) | Malaria (drug-resistant) | 0.083 nM |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry has been a critical tool for investigating the mechanisms by which this compound affects cancer cells. nih.govescca.euplos.orgbangslabs.comresearchgate.netbiocompare.com This technique allows for the analysis of cell cycle distribution and the detection of apoptosis (programmed cell death). escca.eunih.govbio-rad-antibodies.combu.eduthermofisher.comkumc.edu

Studies using Jurkat T-cell leukemia cells treated with 3 nM this compound revealed a significant increase in the population of cells in the G₁ phase of the cell cycle, with a corresponding decrease in the G₂–M phase population. nih.gov Similar cell cycle disturbances were also noted in HCT15 colon adenocarcinoma cells. nih.gov These findings suggest that this compound induces a G₁ phase arrest in cancer cells. nih.gov

Furthermore, flow cytometry has been employed to demonstrate that this compound promotes apoptosis. nih.gov This is evidenced by an increase in cellular caspase-3 activity and the presence of DNA fragmentation, both hallmarks of apoptosis. nih.gov The ability to induce apoptosis is a key characteristic of many effective anticancer agents.

Immunoblotting and Protein Analysis Techniques

Immunoblotting, also known as Western blotting, has provided deeper insights into the molecular pathways affected by this compound. researchgate.netbosterbio.comnih.govlicorbio.combio-techne.com This technique is used to detect specific proteins in a cell lysate and to assess their expression and modification status. bosterbio.comnih.gov

In Jurkat cells treated with this compound, immunoblotting analysis focused on the retinoblastoma protein (pRb), a critical regulator of the G₁/S phase transition in the cell cycle. nih.govresearchgate.net The results showed that while the total levels of pRb remained consistent, the phosphorylation of pRb was suppressed by this compound in a dose-dependent manner. researchgate.net This inhibition of pRb phosphorylation suggests that the molecular target of this compound lies upstream in the signaling pathway that controls pRb activity. nih.gov The analysis utilized antibodies specific to both the total pRb and the phosphorylated form of pRb (Ser807/811). researchgate.net

Enzyme Activity Assays

Enzyme activity assays are performed to identify specific molecular targets of a compound. rsc.orgsigmaaldrich.combiochain.comnovusbio.com In the context of this compound's antimalarial activity, its effect on parasite-specific lactate (B86563) dehydrogenase (p-LDH) activity has been investigated. cabidigitallibrary.orgscispace.com p-LDH is a crucial enzyme for the parasite's energy metabolism.

At a concentration of 5.0 nM, this compound was found to curtail p-LDH activity at all stages of the parasite's life cycle. cabidigitallibrary.orgscispace.com However, the impact on the schizont stage was observed to be delayed by 24 hours. cabidigitallibrary.orgscispace.com Additionally, this compound was identified as an inhibitor of Plasmodium falciparum pantothenate kinase (PfPanK1), though its inhibitory effect on the whole parasite was found to be over 10,000-fold more potent than its effect on the isolated enzyme, suggesting that the inhibition of PfPanK1 is not the sole mechanism of its antimalarial action. nih.gov

Preclinical In Vivo Models for Efficacy Studies

While detailed in vivo efficacy data for this compound is not extensively published in the available sources, the use of preclinical animal models is a standard and necessary step in drug development to assess the potential of a compound in a living organism.

Animal Models in Disease Research (e.g., Infection Models, Tumor Xenografts)

For anticancer drug evaluation, tumor xenograft models are commonly used. reactionbiology.combiocytogen.comepo-berlin.comatcc.orgnih.gov These models involve the implantation of human cancer cells into immunodeficient mice, allowing for the study of tumor growth and the evaluation of therapeutic efficacy in an in vivo setting. reactionbiology.combiocytogen.comatcc.org Although specific studies detailing the use of this compound in tumor xenograft models were not found in the provided search results, this would be the logical next step to validate the promising in vitro anticancer activity.

Similarly, for antimalarial research, in vivo infection models are crucial. These typically involve infecting mice with a susceptible strain of Plasmodium, such as Plasmodium berghei, to test the efficacy of potential new drugs. The absence of specific in vivo infection model data for this compound in the search results indicates a potential area for future research to confirm its potent in vitro antimalarial effects.

High-Throughput Screening (HTS) Techniques for Natural Product Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds against biological targets. scirp.org This technology is particularly vital for the discovery of novel bioactive molecules from natural sources, such as this compound, which was originally isolated from an actinomycete. mdpi.comscirp.orgresearchgate.net HTS utilizes automation, robotics, liquid handling devices, and sensitive detectors to conduct a vast number of pharmacological tests in a short period, significantly accelerating the identification of "hits." scirp.orgbmglabtech.com

The process of finding a new drug lead often begins with screening large libraries of natural product extracts or purified compounds. mdpi.comrsc.org These libraries offer unmatched structural diversity compared to synthetic libraries, which is a significant advantage in discovering novel mechanisms of action. scirp.org There are two main HTS approaches:

Target-Based Screening: This method tests compounds for their ability to interact with a specific, known biological target, such as an enzyme or receptor. mdpi.com It is a hypothesis-driven approach that can quickly identify potent modulators of a single protein.

Natural product screening presents unique challenges. Extracts are complex mixtures containing many compounds at unknown concentrations, which can lead to interference in assays. rsc.orgnih.gov To address this, automated sample preparation procedures, such as solid-phase extraction (SPE), have been developed to fractionate crude extracts, generating higher-quality samples suitable for HTS campaigns. nih.gov Following a primary screen, hit confirmation, dose-response analysis, and secondary assays are performed to eliminate false positives and prioritize the most promising compounds for further investigation. selvita.com

Table 2: Phases of a Typical HTS Campaign for Natural Product Discovery

| Phase | Description | Key Objective | Reference(s) |

|---|---|---|---|